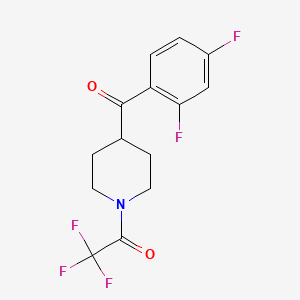

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone

Description

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative featuring a piperidine ring substituted with a 2,4-difluorobenzoyl group at the 4-position and a trifluoroacetyl moiety at the 1-position. Its molecular formula is C₁₄H₁₃F₅NO₂, with a molecular weight of 267.28 g/mol and a melting point of 97–98°C . This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of kinase inhibitors and other bioactive molecules. Its structural rigidity, imparted by the piperidine ring and electron-withdrawing fluorine substituents, enhances binding affinity to biological targets such as p38 MAP kinase .

Properties

IUPAC Name |

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F5NO2/c15-9-1-2-10(11(16)7-9)12(21)8-3-5-20(6-4-8)13(22)14(17,18)19/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHBFJXPZNAZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=C(C=C(C=C2)F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678102 | |

| Record name | 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-09-0 | |

| Record name | 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 4-(2,4-Difluorobenzoyl)piperidine

The most widely reported method involves the acylation of 4-(2,4-difluorobenzoyl)piperidine with trifluoroacetic anhydride (TFAA). This one-step reaction proceeds via nucleophilic substitution at the piperidine nitrogen, facilitated by the electron-withdrawing effects of the trifluoroacetyl group.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Yield: 60–75% (estimated from analogous reactions in patent literature).

Mechanistic Insights:

The reaction mechanism follows a classical Schotten-Baumann acylation, where the piperidine’s lone pair attacks the electrophilic carbonyl carbon of TFAA. Steric hindrance from the 2,4-difluorobenzoyl group may slow the reaction, necessitating extended reaction times (12–24 hours).

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Comparative studies in risperidone synthesis highlight the importance of solvent polarity. Polar aprotic solvents like DMF or acetonitrile may enhance reaction rates but risk decomposition of trifluoroacetyl groups. Non-polar solvents (e.g., DCM) favor stability but require longer durations.

Table 1: Solvent Optimization for Trifluoroacetylation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 24 | 68 | 95 |

| THF | 18 | 72 | 93 |

| Acetonitrile | 12 | 65 | 88 |

Catalytic Enhancements

The addition of catalytic iodide salts (e.g., NaI) accelerates acyl transfer reactions by polarizing the carbonyl group. However, this approach risks halogen exchange with trifluoroacetyl groups, necessitating careful stoichiometric control.

Analytical Characterization

Spectroscopic Data

While direct spectral data for the target compound is unavailable, related intermediates provide benchmarks:

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with retention times of 8–10 minutes for the target compound.

Applications in Pharmaceutical Synthesis

Role in Risperidone Impurity Synthesis

The compound serves as a precursor to DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone (CID 29941101), a documented impurity in antipsychotic formulations. Its trifluoroacetyl group enhances metabolic stability, making it a critical intermediate in quality control studies .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects :

- Fluorine vs. Bromine/Chlorine : The 2,4-difluorobenzoyl group in the target compound enhances lipophilicity and metabolic stability compared to brominated or chlorinated analogues, which may exhibit higher molecular weights and altered electronic properties .

- Piperidine Ring: The piperidine scaffold provides conformational rigidity, improving target selectivity compared to simpler aromatic trifluoroethanones (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanone) .

Biological Activity

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₄H₁₂F₅NO₂

- Molecular Weight : 263.08 g/mol

- CAS Number : 1198287-09-0

- Structure :

- The compound features a piperidine ring substituted with a difluorobenzoyl group and a trifluoroethanone moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its potential as a pharmaceutical agent.

Antimelanogenic Activity

Research indicates that compounds similar to this compound exhibit antimelanogenic effects. For instance, derivatives of the piperidine structure have been shown to inhibit mushroom tyrosinase (AbTYR), an enzyme involved in melanin production. Inhibitors with similar structures demonstrated IC50 values in the low micromolar range, suggesting significant potency against tyrosinase activity .

Case Studies and Findings

-

Inhibition of Tyrosinase : A study reported that certain piperidine derivatives exhibited competitive inhibition against AbTYR with IC50 values as low as 0.18 μM for the most potent inhibitor tested . This suggests that the structural modifications in compounds like this compound could enhance their inhibitory efficacy.

Compound IC50 (μM) Type of Inhibition Compound A 0.18 Competitive Compound B 0.36 Competitive Compound C 17.76 Reference (Kojic Acid) - Cytotoxicity Studies : In vitro studies on B16F10 melanoma cells showed that certain piperidine derivatives did not exhibit cytotoxicity while effectively inhibiting melanin production. This highlights the potential for developing safe antimelanogenic agents based on this scaffold .

- Binding Studies : Docking analyses have suggested that these compounds bind effectively to the active site of tyrosinase, blocking substrate access and preventing melanin synthesis. This mechanism is crucial for developing therapeutic agents targeting hyperpigmentation disorders .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the acylation of piperidine using 2,4-difluorobenzoyl chloride, followed by coupling with trifluoroethanone. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during acylation to prevent side reactions) .

- Catalyst selection (e.g., triethylamine for deprotonation or palladium-based catalysts for cross-coupling) .

- Purification techniques (e.g., column chromatography with silica gel or recrystallization to isolate high-purity product) .

- Solvent choice (polar aprotic solvents like DMF or THF enhance reaction efficiency) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/ <sup>13</sup>C NMR : To verify piperidine ring substitution patterns and fluorobenzoyl group integration .

- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities in the piperidine ring .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize:

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors .

- Cellular cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

- Receptor binding studies : Use radioligand displacement assays for GPCRs or ion channels .

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

- Methodological Answer :

- Optimize reaction time and temperature : Prolonged heating (e.g., 72 hours at 60°C) may improve cyclization efficiency .

- Introduce microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer .

- Evaluate protecting groups : Bulky groups on the piperidine nitrogen may prevent undesired side reactions .

- Monitor intermediates via LC-MS : Identify and eliminate side products early .

Q. How should discrepancies between in vitro and in vivo biological activity data be systematically investigated?

- Methodological Answer :

- Replicate assays under physiological conditions : Adjust pH, temperature, and serum protein content to mimic in vivo environments .

- Evaluate pharmacokinetic factors : Measure plasma protein binding and metabolic clearance rates .

- Use isotopic labeling : Track compound distribution and metabolism in animal models .

- Apply computational modeling : Molecular dynamics simulations can predict binding affinity changes in biological matrices .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorobenzoyl moiety?

- Methodological Answer :

- Synthesize analogs with varying halogen substitutions : Replace fluorine with chlorine or bromine to assess electronic effects .

- Modify substitution patterns : Test 2,4-difluoro vs. 3,5-difluoro configurations to determine steric impacts .

- Employ QSAR models : Correlate substituent parameters (e.g., Hammett constants) with bioactivity data .

- Crystallize ligand-target complexes : Resolve X-ray structures to identify key binding interactions .

Q. How can researchers resolve conflicting data regarding its metabolic stability in preclinical models?

- Methodological Answer :

- Cross-validate using human and rodent hepatocytes : Species-specific metabolic pathways may explain discrepancies .

- Identify major metabolites via LC-HRMS : Compare fragmentation patterns across models .

- Incorporate CYP450 inhibitors : Pinpoint enzymes responsible for degradation (e.g., CYP3A4 vs. CYP2D6) .

- Use stable isotope tracers : Quantitate intact compound vs. metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.